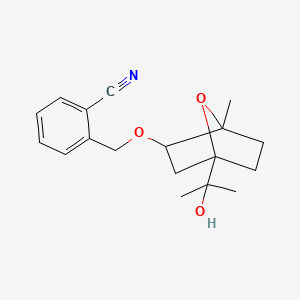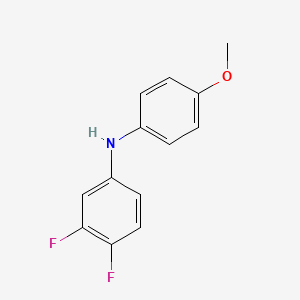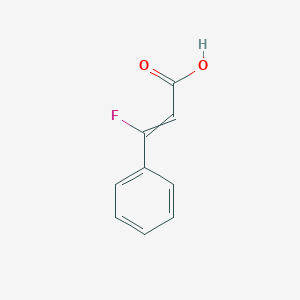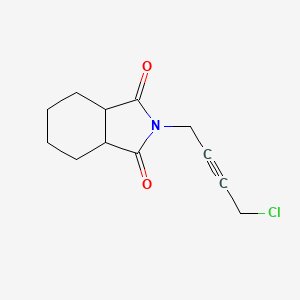
Thymidine, 3-methyl-3',5'-bis-O-((pentafluorophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification with pentafluorophenyl groups enhances its chemical properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- typically involves the protection of the hydroxyl groups of thymidine followed by the introduction of pentafluorophenylmethyl groups. The reaction conditions often include the use of strong bases and specific solvents to ensure the selective protection and substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the pentafluorophenyl groups.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a less fluorinated compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective reactions that are useful in organic synthesis.
Biology: In biological research, it is used to study DNA interactions and modifications. The pentafluorophenyl groups can act as markers or probes in various assays.
Medicine: In medicine, it has potential applications in drug development, particularly in designing antiviral and anticancer agents. Its modified structure can enhance the efficacy and selectivity of therapeutic compounds.
Industry: In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties due to the presence of pentafluorophenyl groups.
Mechanism of Action
The mechanism of action of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- involves its incorporation into DNA or interaction with DNA-related enzymes. The pentafluorophenyl groups can enhance binding affinity and specificity, affecting molecular targets and pathways involved in DNA replication and repair.
Comparison with Similar Compounds
Thymidine: The parent compound without the pentafluorophenyl modifications.
Deoxythymidine: Another nucleoside with a similar structure but lacking the methyl and pentafluorophenyl groups.
5-Methyluridine: A similar nucleoside with a methyl group but different base structure.
Uniqueness: Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is unique due to the presence of pentafluorophenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
99268-60-7 |
|---|---|
Molecular Formula |
C25H18F10N2O5 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
3,5-dimethyl-1-[(2R,4S,5R)-4-[(2,3,4,5,6-pentafluorophenyl)methoxy]-5-[(2,3,4,5,6-pentafluorophenyl)methoxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18F10N2O5/c1-8-4-37(25(39)36(2)24(8)38)13-3-11(41-6-10-16(28)20(32)23(35)21(33)17(10)29)12(42-13)7-40-5-9-14(26)18(30)22(34)19(31)15(9)27/h4,11-13H,3,5-7H2,1-2H3/t11-,12+,13+/m0/s1 |
InChI Key |
OHQKVJKVUQANAC-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)

![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)

![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)

![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
